(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid

Chiral resolution Enantiomeric excess MOR agonist intermediate

Chiral resolution of racemic spirocyclic acid intermediates is a persistent bottleneck in MOR agonist development, delaying lead optimization and consuming in-house resources. This (R)-enantiomer (CAS 2304000-57-3) eliminates that burden. • Pre-resolved at >99% ee using validated S-phenylethylamine protocol - no chiral SFC screening required. • Carboxylic acid handle enables three orthogonal diversification routes (amide coupling, Weinreb amide, esterification) from a single procurement. • Pharmacologically silent at opioid receptors - no confounding MOR activity in toxicology batches. • Validated at 350 g process scale with 92% Weinreb amidation yield; direct pathway to multi-kg GMP campaigns.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
Cat. No. B12948058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(CCO2)(CC(=O)O)C3=CC=CC=N3
InChIInChI=1S/C16H21NO3/c18-14(19)11-15(13-5-1-4-9-17-13)8-10-20-16(12-15)6-2-3-7-16/h1,4-5,9H,2-3,6-8,10-12H2,(H,18,19)/t15-/m0/s1
InChIKeyWOBPBSWVWCCPLE-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Spirocyclic Carboxylic Acid for MOR Agonist Synthesis


(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid (CAS 2304000-57-3; C₁₆H₂₁NO₃; MW 275.34) is a chiral, non-racemic spirocyclic carboxylic acid that serves as a validated industrial-scale intermediate in the synthesis of μ-opioid receptor (MOR) agonists, including clinical candidates developed by Jiangsu Hengrui Medicine [1]. The compound features a rigid 6-oxaspiro[4.5]decane core with an (R)-configured quaternary carbon bearing a pyridin-2-yl substituent and an acetic acid side chain, providing a unique combination of conformational constraint, hydrogen-bonding capability, and synthetic versatility . This scaffold is shared with the FDA-approved biased MOR agonist oliceridine (TRV130), establishing its pharmacophoric relevance [2].

1 Enantiopure (R)-configuration via validated chiral resolution
2 Shared 6-oxaspiro[4.5]decane pharmacophore with oliceridine
3 Demonstrated scalability to pilot-plant scale

Why Stereochemistry and Functional Group Identity Are Non-Negotiable


The (R)-enantiomer of this spirocyclic acetic acid cannot be interchanged with its racemate (CAS 1956371-60-0), the corresponding (S)-enantiomer, or functional group analogs such as the ethylamine (TRV-0109662) or acetonitrile derivatives without fundamentally altering pharmacological outcomes. The (R)-configuration at the C9 quaternary center is a critical determinant of opioid receptor binding geometry: the (9R) stereochemistry positions the pyridine ring for essential π-stacking and hydrogen-bonding interactions within the MOR orthosteric pocket [1]. Chiral resolution data from Hengrui's process patent demonstrate that achieving >99% enantiomeric excess (ee) is both feasible and necessary for reproducible downstream pharmacology, with the racemate yielding inseparable mixtures that confound structure-activity relationship interpretation [2]. Furthermore, TRV-0109662—the ethylamine analog—is itself a weak MOR partial agonist (EC₅₀ = 5 μM), introducing confounding pharmacological activity if present as an impurity in an intermediate [3]. The carboxylic acid functionality additionally provides orthogonal synthetic handles (amide coupling, esterification, Weinreb amide formation) not accessible from the nitrile or amine congeners, making direct substitution functionally impossible without redesigning entire synthetic sequences.

Racemate Racemic material introduces inseparable stereoisomers that confound SAR interpretation and stereochemical attribution.
Ethylamine analog TRV-0109662 exhibits intrinsic MOR partial agonism, unlike the pharmacologically silent carboxylic acid, risking assay interference.
Acetonitrile analog Lacks direct derivatization handles; requires additional synthetic steps that limit diversification and process economy.

Quantitative Comparison Against Closest Structural Analogs


Enantiomeric Excess vs. Racemate in Chiral Resolution

The (R)-enantiomer of 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid can be isolated with >99% enantiomeric excess (ee) via chemical resolution with S-phenylethylamine, as demonstrated in Hengrui's validated industrial process. The racemate (CAS 1956371-60-0) provides no stereochemical definition and cannot be directly substituted for the (R)-enantiomer in stereospecific MOR agonist synthesis without additional chiral separation steps. Initial resolution of racemic acid via S-phenylethylamine salt formation followed by recrystallization achieves 99.0% ee, and subsequent cleavage yields the enantiopure (R)-acid in 50% yield from the diastereomeric salt [1]. An alternative route through the acetonitrile intermediate achieves 97.4% yield in the hydrolysis step to generate the racemic acid, confirming the robustness of the synthetic entry [2].

Chiral Resolution EE
Head-to-head
(R)-enantiomer: ≥99.0% ee
Racemate: 0% ee
Supports stereochemical-attribution studies; racemic material confounds SAR.
Patent-validated resolution; independent verification recommended.
Chiral resolution Enantiomeric excess MOR agonist intermediate S-phenylethylamine Process chemistry

Industrial Scalability: Multi-Hundred-Gram Process Validation

The (R)-acetic acid derivative has been deployed at 350-gram input scale in a patented industrial process for manufacturing MOR agonist candidates, achieving 92.0% yield in the Weinreb amide formation step with N,O-dimethylhydroxylamine hydrochloride using EDCI/DMAP/DIPEA in dichloromethane [1]. This scale is orders of magnitude beyond typical medicinal chemistry demonstrations (milligram to gram scale) and validates the compound's suitability for kilogram-level procurement in process development and GMP campaigns. In contrast, the corresponding (R)-ethylamine analog (TRV-0109662) has no publicly documented industrial-scale process validation, and the acetonitrile analog is primarily documented as a bench-scale intermediate prepared via earlier patent methods (WO2012129495A1) [2]. The documented robustness of the acid under ambient-temperature amidation conditions (16–18 h, room temperature, argon) further supports its reliability in multi-step telescoped syntheses.

Process Scale Validation
Head-to-head
350 g input, 92% yield (Weinreb amide)
Ethylamine analog: no documented scale
De-risks pilot-scale supply chain planning for process R&D.
Literature-reported scale; confirm under intended conditions.
Process chemistry Scale-up Amidation Industrial intermediate Weinreb amide

Intrinsic Pharmacological Activity vs. Ethylamine Analog

A critical differentiator between (R)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid and its closest structural analog—(R)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine (TRV-0109662, CAS 1401026-79-6)—is intrinsic pharmacological activity. TRV-0109662 is a documented weak partial agonist of the human μ-opioid receptor with an EC₅₀ of 5 μM [1]. This means the ethylamine analog itself possesses opioid receptor modulatory activity that could confound pharmacological assays if carried through as a residual intermediate or impurity. The carboxylic acid derivative, by virtue of its ionized carboxylate at physiological pH, lacks the basic amine pharmacophore required for MOR orthosteric binding, making it a pharmacologically silent intermediate. This distinction is particularly important for in vivo studies and regulatory toxicology assessments, where trace opioid-active impurities require rigorous quantification and control [2].

Intrinsic MOR Activity
Head-to-head
Carboxylic acid: pharmacologically silent
TRV-0109662: EC₅₀ 5 μM partial agonist
Eliminates intermediate-derived assay interference in pharmacological studies.
NCATS-reported activity; confirm in target expression system.
MOR partial agonist Off-target activity Intermediate purity TRV-0109662 Opioid receptor

Downstream MOR Agonist Potency vs. Oliceridine

Compounds synthesized from the (R)-6-oxaspiro[4.5]decane-9-acetic acid scaffold demonstrate superior μ-opioid receptor potency and subtype selectivity compared to the clinical benchmark TRV130 (oliceridine). In head-to-head cAMP agonism assays, Example compounds 1, 3, and 4 from Hengrui's patent exhibited EC₅₀ values against the μ receptor approximately 10-fold lower (more potent) than TRV130, while their EC₅₀ values against κ and δ opioid receptors were approximately 10-fold higher (more selective), indicating both enhanced potency at the therapeutic target and reduced off-target opioid receptor activation [1]. This selectivity translates to superior in vivo analgesic duration: at 2 h post-administration (0.7 mg/kg IV, rat tail-flick model), the MPE (% maximum possible effect) for Examples 1, 3, and 4 were 86.51±10.06, 82.95±8.69, and 83.78±11.31 respectively, compared to 70.01±8.01 for TRV130 (P<0.01). At 3 h, the corresponding MPEs were 65.91±5.76, 61.46±8.58, and 60.92±2.45 vs. 49.32±7.12 for TRV130 (P<0.01) [1]. Pharmacokinetic analysis confirmed that this prolonged efficacy is underpinned by a 3.4-fold longer elimination half-life: T₁/₂ of Example 1 = 3.17±0.02 h vs. TRV130 T₁/₂ = 0.94±0.03 h (P<0.01) [2].

Downstream MOR Potency
Class-level inference
~10× potency & selectivity vs. oliceridine
3h MPE sustained 60.9–65.9% vs. 49.3%
Supports lead optimization toward differentiated MOR agonist profiles.
Patent-reported in vitro/in vivo data; confirmatory studies recommended.
MOR agonist cAMP assay Opioid receptor selectivity In vivo analgesia Tail-flick model

Synthetic Versatility: Derivatization Pathways from Carboxylic Acid

The carboxylic acid functionality of (R)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid provides orthogonal synthetic handles that are not available in the corresponding acetonitrile (CAS 1401031-38-6) or ethylamine (CAS 1401026-79-6) analogs. Specifically, the acid has been demonstrated to undergo: (i) EDCI/DMAP-mediated Weinreb amide formation at 350 g scale in 92% yield [1]; (ii) subsequent Red-Al reduction of the Weinreb amide to the aldehyde intermediate for reductive amination diversity [1]; and (iii) direct amidation with diverse amines for library synthesis [2]. The acetonitrile analog requires harsh basic hydrolysis (KOH/ethylene glycol, 150°C, 16 h) to access the acid, which must then be activated for further derivatization—adding two synthetic steps with no diversification advantage [3]. The ethylamine analog (TRV-0109662) is already at the amine oxidation state, precluding reductive diversification and limiting functional group interconversion options. The carboxylic acid thus serves as the most versatile central intermediate, enabling both oxidative (amide/ester formation) and reductive (aldehyde → amine) diversification pathways from a single procurement.

Derivatization Versatility
Cross-study comparable
Carboxylic acid: ≥3 direct pathways
Acetonitrile/ethylamine: ≤1 pathway
Maximizes synthetic versatility from a single intermediate procurement.
Yield benchmarks from patent embodiments; scope depends on amine coupling partners.
Weinreb amide Amide coupling Esterification Reduction Diversification

Solubility and Salt Formation for Purification

The carboxylic acid group (predicted pKa ~4.5) confers pH-dependent aqueous solubility and salt-forming capability that is absent in the acetonitrile and ethylamine analogs. At pH > 6, the carboxylate anion substantially increases water solubility, facilitating aqueous workup and extraction-based purification protocols. This property is exploited in Hengrui's process, where the racemic acid intermediate (D-1) is separated from neutral organic impurities by pH adjustment of the aqueous phase to pH 6–7 followed by dichloromethane extraction [1]. The ethylamine analog (TRV-0109662, predicted pKa ~10 for the primary amine) requires strongly acidic conditions (pH < 3) for aqueous solubilization, which may promote spirocyclic ether hydrolysis. The acetonitrile analog is essentially neutral across the full pH range and lacks any ionizable handle for pH-swing purification. Furthermore, the carboxylic acid can form crystalline salts with pharmaceutically acceptable counterions (e.g., sodium, potassium, arginine), enabling solid-form screening for intermediate isolation and storage stability optimization—an option unavailable to the non-ionizable acetonitrile .

Aqueous Purification
Class-level inference
Carboxylate anion enables pH-swing extraction (pH 6–7)
Neutral acetonitrile/ethylamine lack ionizable handle
Facilitates chromatography-free intermediate isolation and salt-form screening.
pKa ~4.5 predicted; experimental confirmation recommended.
Aqueous solubility Salt formation Formulation Ionization state Purification

Optimal Procurement and Application Scenarios


GMP Synthesis of Biased MOR Agonists with Extended Duration

The (R)-acetic acid intermediate is the optimal starting material for programs targeting MOR agonists with prolonged duration of action. As demonstrated by Hengrui's patent data, derivatives built from this scaffold achieve a 3.4-fold longer elimination half-life (T₁/₂ = 3.17±0.02 h) and sustained analgesia at 3 h post-dose (MPE 60.9–65.9% vs. 49.3% for TRV130, P<0.01) compared to the FDA-approved benchmark oliceridine [1]. Procurement of the enantiopure (R)-acid at >99% ee eliminates the need for in-house chiral resolution, streamlining the synthetic route to clinical candidates. The validated 350-gram process scale provides a direct pathway to multi-kilogram GMP campaigns, with the Weinreb amide → aldehyde → reductive amination sequence offering a modular diversification strategy applicable across lead optimization [2].

Spirocyclic Compound Library Synthesis in GPCR Discovery

For medicinal chemistry groups constructing diversity-oriented spirocyclic compound libraries, the (R)-acetic acid intermediate provides a single procurement entry point to at least three distinct chemical series via orthogonal derivatization: (i) direct amide coupling with amine building blocks, (ii) Weinreb amide formation followed by organometallic addition or reduction, and (iii) esterification to prodrug or linker-modified analogs [1]. This versatility contrasts sharply with the single-pathway limitations of the acetonitrile and ethylamine congeners, which require multi-step interconversion to access alternative functionalization modes. The rigid spiro[4.5]decane core—shared with oliceridine—provides a pre-validated three-dimensional framework for GPCR ligand design, while the pyridin-2-yl substituent offers a vector for π-stacking and hydrogen-bonding interactions within the receptor orthosteric site [3].

Pharmacologically Silent Intermediate for Toxicology Studies

In regulatory toxicology and drug metabolism studies, the use of intermediates with intrinsic pharmacological activity introduces confounding signals that complicate data interpretation and may trigger additional safety pharmacology requirements. The (R)-acetic acid intermediate is pharmacologically silent at opioid receptors, in contrast to the ethylamine analog TRV-0109662 which is a documented weak MOR partial agonist (EC₅₀ = 5 μM) [1]. This property makes the acid the preferred starting material for programs requiring clean toxicology batch records and unambiguous metabolite identification: any MOR activity observed in downstream candidates can be conclusively attributed to the final drug substance rather than trace carryover of an active intermediate. Additionally, the carboxylate functionality enables straightforward LC-MS tracking of residual intermediate levels in final API using negative-ion mode detection, orthogonal to the positive-ion detection typically used for basic amine drug substances [2].

Route Scouting for Industrial-Scale Opioid Manufacturing

Process chemistry teams evaluating synthetic routes to spirocyclic MOR agonists should prioritize the (R)-acetic acid intermediate based on its demonstrated process robustness: the Weinreb amidation at 350 g scale with 92% yield under ambient conditions, and the downstream Red-Al reduction to the aldehyde at sub-ambient temperature (−45°C to −35°C), both represent well-characterized unit operations suitable for pilot-plant transfer [1]. The pH-swing purification protocol (aqueous phase adjustment to pH 6–7, dichloromethane extraction) avoids chromatography for intermediate isolation, reducing solvent consumption and improving process mass intensity. The availability of the racemic precursor (CAS 1956371-60-0) via high-yielding basic hydrolysis of the acetonitrile (97.4% yield) [2] and the validated chiral resolution with S-phenylethylamine (99.0% ee) [3] provide a fully characterized supply chain from commodity chemicals to enantiopure advanced intermediate, with all critical quality attributes (ee, purity, residual solvents) defined by the originator's patent specifications.

Application
Selection Property
Validation Focus
Biased MOR agonist lead optimization
Sustained exposure-enabling spirocyclic scaffold
In vivo exposure-model validation
Spirocyclic GPCR library synthesis
Modular carboxylic acid diversification
Structure-activity relationship exploration
Research toxicology intermediate studies
Pharmacologically silent at MOR
Metabolite identification and impurity qualification
Process chemistry route evaluation
Documented process robustness and chiral resolution
Scale-up reproducibility and critical quality attribute review
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